Prospidium chloride Prospidium chloride Prospidium Chloride is an dispiropiperazine derivative with potential cytostatic, anti-inflammatory and immune-suppressive properties. Although the exact mechanism of action of prospidin is not known, this agent was shown to interact with DNA, disrupting cell cycle at G2 phase, inhibiting phagocytic activity of monocytes and macrophage. Prospidin has good anti-lupus activity due to its immunosuppressive effects and was also used in refractory rheumatoid arthritis as an anti-rheumatic drug. (NCI04)
An antineoplastic dispiropiperazine derivative.
Brand Name: Vulcanchem
CAS No.: 23476-83-7
VCID: VC21136233
InChI: InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2
SMILES: C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]
Molecular Formula: C18H36Cl4N4O2
Molecular Weight: 482.3 g/mol

Prospidium chloride

CAS No.: 23476-83-7

Cat. No.: VC21136233

Molecular Formula: C18H36Cl4N4O2

Molecular Weight: 482.3 g/mol

* For research use only. Not for human or veterinary use.

Prospidium chloride - 23476-83-7

Specification

Description Prospidium Chloride is an dispiropiperazine derivative with potential cytostatic, anti-inflammatory and immune-suppressive properties. Although the exact mechanism of action of prospidin is not known, this agent was shown to interact with DNA, disrupting cell cycle at G2 phase, inhibiting phagocytic activity of monocytes and macrophage. Prospidin has good anti-lupus activity due to its immunosuppressive effects and was also used in refractory rheumatoid arthritis as an anti-rheumatic drug. (NCI04)
An antineoplastic dispiropiperazine derivative.
CAS No. 23476-83-7
Molecular Formula C18H36Cl4N4O2
Molecular Weight 482.3 g/mol
IUPAC Name 1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride
Standard InChI InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2
Standard InChI Key QZJPEEOEZVHUAE-UHFFFAOYSA-L
SMILES C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]
Canonical SMILES C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-]

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